REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[CH2:18])[CH2:10][CH2:11][CH:12]1OCCC[O:13]1.C(O)(=O)C(O)=O>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[CH2:18])[CH2:10][CH2:11][CH:12]=[O:13]
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Name
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2-[3-(2,4-dichlorophenyl)but-3-en-1-yl]-1,3-dioxane
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Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CCC1OCCCO1)=C
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Name
|
|
Quantity
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8 g
|
Type
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reactant
|
Smiles
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C(C(=O)O)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated in a flask
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Type
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CUSTOM
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Details
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fitted with a steam inlet
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Type
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DISTILLATION
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Details
|
The distillate, collected until almost no immiscible oily globules
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Type
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EXTRACTION
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Details
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was extracted with diethyl ether
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Type
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WASH
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Details
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The extracts were washed with aqueous sodium bicarbonate and aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
the dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CCC=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.21 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |